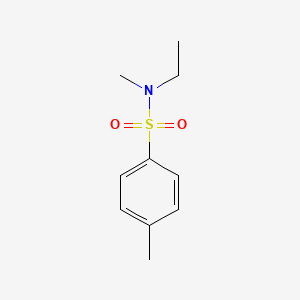

N-Ethyl-N,4-dimethylbenzenesulfonamide

Description

N-Ethyl-N,4-dimethylbenzenesulfonamide is an organic compound with the molecular formula C10H11NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an ethyl group and a methyl group at the para position of the benzene ring. This compound is known for its stability and is used in various chemical reactions and industrial applications.

Properties

CAS No. |

57186-68-2 |

|---|---|

Molecular Formula |

C10H15NO2S |

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N-ethyl-N,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-4-11(3)14(12,13)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |

InChI Key |

BMSQWPVGLOCPKB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N,4-dimethylbenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of N-ethylbenzenesulfonamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of N-ethyl-N,4-dimethylbenzenesulfonic acid.

Reduction: Formation of N-ethyl-N,4-dimethylbenzylamine.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and peptides.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential use in drug development, especially as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Ethyl-N,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethyl and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-N,4-dimethylbenzenesulfonamide

- N-Ethyl-N,4-dimethylbenzenesulfonic acid

- N-Ethyl-N,4-dimethylbenzylamine

Uniqueness

N-Ethyl-N,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups enhances its stability and reactivity compared to other similar compounds. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis and industrial applications.

Biological Activity

N-Ethyl-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest due to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃N₁O₂S

- Molecular Weight : Approximately 225.31 g/mol

- Functional Groups : Contains a sulfonamide functional group and an ethyl group along with two methyl groups on the benzene ring.

The structure of this compound allows it to interact with various biological targets, primarily enzymes, by mimicking natural substrates.

This compound primarily acts as an enzyme inhibitor . Its mechanism involves:

- Mimicking Natural Substrates : By resembling the structure of natural substrates, it can bind to the active sites of enzymes.

- Disruption of Metabolic Pathways : This binding disrupts normal biochemical processes, leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound inhibits specific enzymes crucial for metabolic pathways. The compound's ability to interfere with enzyme function has implications for its use in medicinal chemistry and biochemistry.

Therapeutic Applications

This compound is being investigated for potential therapeutic properties including:

- Antimicrobial Activity : Similar sulfonamides have demonstrated effectiveness against bacterial infections.

- Anti-inflammatory Effects : Potential applications in reducing inflammation have been explored .

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study demonstrated that this compound significantly inhibited enzyme activity in vitro, leading to a marked decrease in metabolic product formation. This suggests its potential as a therapeutic agent targeting specific metabolic disorders.

-

Comparative Analysis with Related Compounds :

- When compared to structurally similar compounds, this compound exhibited unique inhibitory profiles against certain enzymes, highlighting the importance of structural variations in determining biological activity.

-

Potential Antiviral Activity :

- Recent investigations into sulfonamides have shown promise in antiviral applications. For instance, derivatives of sulfonamides have been tested against various viruses with notable success. While specific data on this compound's antiviral activity is limited, its structural characteristics suggest potential efficacy against viral targets .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.